molecular formula C13H13N3O2 B2510740 2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide CAS No. 1206998-21-1

2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide

Cat. No.: B2510740
CAS No.: 1206998-21-1
M. Wt: 243.266
InChI Key: ZIFLXEZTUGRHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C13H13N3O2 and its molecular weight is 243.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrimidines in Cancer Treatment

Research on pyrimidine derivatives, including structures similar to the specified compound, emphasizes their significant role in cancer treatment. Pyrimidine-based compounds, particularly those involving modifications to the pyrimidine ring, have been explored for their cytotoxic and antitumor activities. These compounds are designed to interact with DNA, either by alkylating DNA strands or by inhibiting topoisomerase enzymes, thus preventing cancer cell proliferation. The development of pyrimidine-based antitumor agents represents a promising approach to cancer therapy, offering new avenues for the design of more effective treatments with potentially fewer side effects compared to traditional chemotherapy agents (Skibo, 1998).

Synthesis and Pharmacological Activities

The synthesis of pyrimidine derivatives, including compounds structurally related to 2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide, has been extensively studied. These efforts are driven by the pharmacological relevance of pyrimidine cores, which exhibit a wide array of biological activities. Beyond their antitumor potential, pyrimidine derivatives have shown promise in treating central nervous system (CNS) disorders, displaying effects on learning, memory, and brain metabolism. The adaptability of the pyrimidine scaffold allows for the creation of compounds with varied biological activities, underscoring the importance of these molecules in drug development and pharmacological research (Dhama et al., 2021).

Anti-inflammatory Properties

The investigation into the anti-inflammatory properties of pyrimidine derivatives has provided insights into their mechanism of action. These compounds have been found to exhibit potent anti-inflammatory effects, attributed to their ability to inhibit the expression and activities of key inflammatory mediators. The structural features of pyrimidine derivatives play a crucial role in their anti-inflammatory activity, offering potential for the development of new anti-inflammatory agents with improved efficacy and safety profiles (Rashid et al., 2021).

Applications in Optoelectronic Materials

Beyond pharmacological applications, pyrimidine derivatives have also found use in the field of optoelectronics. The incorporation of pyrimidine and related heterocycles into π-extended conjugated systems has been explored for the creation of novel materials with desirable photo- and electroluminescent properties. These materials are being investigated for their potential applications in electronic devices, highlighting the versatility of pyrimidine derivatives in both life sciences and materials science (Lipunova et al., 2018).

Properties

IUPAC Name

2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9-2-4-10(5-3-9)11-6-13(18)16(8-15-11)7-12(14)17/h2-6,8H,7H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFLXEZTUGRHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.